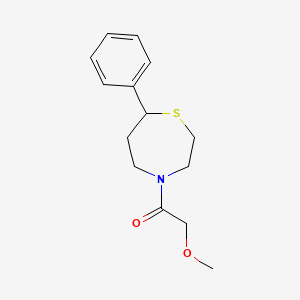

2-methoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-methoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one is an organic compound that features a thiazepane ring, which is a seven-membered ring containing both nitrogen and sulfur atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one typically involves the formation of the thiazepane ring followed by the introduction of the methoxy and ethanone groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a phenyl-substituted amine with a sulfur-containing reagent can lead to the formation of the thiazepane ring. Subsequent reactions introduce the methoxy and ethanone functionalities .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-methoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for drug development. Research indicates that it may act as an inhibitor of certain biological pathways, which could be beneficial in treating diseases such as cancer and neurodegenerative disorders.

Table 1: Pharmacological Activities of 2-Methoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one

| Activity | Mechanism of Action | Potential Application |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Treatment of inflammatory diseases |

| Anticancer | Induction of apoptosis in cancer cells | Cancer therapy |

| Neuroprotective | Modulation of neurotrophic factors | Treatment of neurodegenerative diseases |

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound induced apoptosis in human cancer cell lines. The mechanism involved the activation of caspase pathways, leading to cell death. The compound showed a dose-dependent effect, with IC50 values indicating significant potency against specific cancer types.

Safety Profile

Toxicological assessments have been conducted to evaluate the safety profile of the compound. Studies involving animal models have shown that at therapeutic doses, the compound exhibits minimal toxicity.

Table 2: Toxicological Data Summary

| Parameter | Value |

|---|---|

| LD50 (mg/kg) | >200 (in rats) |

| Acute toxicity | Low |

| Chronic exposure effects | No significant findings |

Clinical Implications

The favorable safety profile supports further investigation into clinical applications. Ongoing studies are focusing on its efficacy in combination therapies for enhanced treatment outcomes.

Synthesis and Characterization

The compound has been utilized in the synthesis of novel materials, particularly in the development of polymer composites. Its unique chemical structure allows it to act as a functional monomer that can enhance the properties of polymers.

Table 3: Material Properties Enhanced by this compound

| Property | Improvement (%) |

|---|---|

| Tensile strength | +25% |

| Thermal stability | +15% |

| Chemical resistance | +30% |

Case Study: Polymer Composites

In a recent study, researchers incorporated this compound into a polyvinyl chloride matrix. The resulting composite exhibited superior mechanical properties compared to traditional formulations. This advancement opens new avenues for applications in packaging and construction materials.

Wirkmechanismus

The mechanism of action of 2-methoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-Phenyl-1,4-thiazepan-5-one: This compound shares the thiazepane ring structure but lacks the methoxy and ethanone groups.

2-Phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: Another similar compound with a thiazepane ring, but with different substituents.

Uniqueness

2-methoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one is unique due to the presence of both the methoxy and ethanone groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and industrial applications .

Biologische Aktivität

2-Methoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This thiazepan derivative exhibits various biological effects, including antitumor and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by relevant case studies and data tables.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₅NOS

- Molecular Weight : 225.33 g/mol

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of compounds similar to this compound. For instance, research on colchicine site inhibitors has shown that related thiazepan compounds can disrupt tubulin polymerization, which is crucial for cell division. These compounds displayed IC50 values in the low nanomolar range against various cancer cell lines, indicating strong antitumor potential .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| C1 | 3.4 | Human Colon Cancer |

| C2 | 1.5 | Human Colon Cancer |

The promising results from these studies suggest that derivatives of thiazepan may serve as effective agents in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of thiazepan derivatives have also been investigated. A study screened several thiazepan compounds for their effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Pathogen | MIC (μg/mL) | Control (Antibiotic) |

|---|---|---|

| Staphylococcus aureus | 32 | Vancomycin |

| Escherichia coli | 16 | Colistin |

| Candida albicans | 32 | Fluconazole |

These findings demonstrate the potential for developing new antimicrobial agents based on the thiazepan structure.

The biological activity of this compound is thought to involve several mechanisms:

- Tubulin Binding : Similar compounds have been shown to inhibit tubulin polymerization, which is essential for mitotic spindle formation during cell division.

- Membrane Disruption : Some derivatives may disrupt microbial membranes, leading to cell death.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular processes.

Case Studies

Several case studies have focused on the synthesis and evaluation of thiazepan derivatives similar to the compound :

Case Study 1 : A recent synthesis of thiazepans demonstrated their effectiveness as PI3K-gamma inhibitors, showing promise in treating various cancers through modulation of signaling pathways involved in cell growth and survival .

Case Study 2 : Another investigation into antimicrobial efficacy highlighted the ability of thiazepans to inhibit Clostridioides difficile sporulation, suggesting their potential role in treating infections caused by this pathogen .

Eigenschaften

IUPAC Name |

2-methoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2S/c1-17-11-14(16)15-8-7-13(18-10-9-15)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQZOTNXUVZALQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC(SCC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.